

# Tedizolid-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of **Tedizolid-13C,d3**, an isotopically labeled internal standard for the quantification of the oxazolidinone antibiotic, Tedizolid. This document collates critical data on its chemical and physical properties, analytical methodologies, and the mechanism of action of its unlabeled counterpart, Tedizolid. The information presented is intended to support research, development, and analytical applications.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Tedizolid-13C,d3** and the active pharmaceutical ingredient, Tedizolid.

Table 1: Chemical and Physical Properties of Tedizolid-13C,d3



| Property          | Value                                                                                                                            | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|--------|
| Formal Name       | (5R)-3-[3-fluoro-4-[6-[2-<br>(methyl-13C-d3)-2H-tetrazol-5-<br>yl]-3-pyridinyl]phenyl]-5-<br>(hydroxymethyl)-2-<br>oxazolidinone | [1]    |
| CAS Number        | 2931763-72-1                                                                                                                     | [1]    |
| Molecular Formula | C16[ <sup>13</sup> C]H12D3FN6O3                                                                                                  | [1]    |
| Molecular Weight  | 374.4 g/mol                                                                                                                      | [1]    |
| Purity            | ≥99% deuterated forms (d1-d3)                                                                                                    | [1]    |
| Solubility        | Soluble in Acetonitrile, DMSO, and Methanol                                                                                      | [1][2] |

Table 2: In Vitro Antimicrobial Activity of Tedizolid

| Microorganism                            | MIC (μg/mL) | Source |
|------------------------------------------|-------------|--------|
| Methicillin-resistant S. aureus (MRSA)   | 0.5         | [1][2] |
| Methicillin-susceptible S. aureus (MSSA) | ≤ 0.5       | [3]    |
| E. faecalis                              | 0.5         | [1][2] |
| Penicillin-susceptible S. pneumoniae     | 0.25        | [1][2] |
| Anaerobic bacteria                       | 0.25-4      | [1][2] |
| S. pyogenes, S. agalactiae               | ≤ 0.5       | [3]    |
| S. anginosus group                       | ≤ 0.25      | [3]    |

Table 3: Pharmacokinetic Properties of Tedizolid (200 mg Dose)



| Parameter                                  | Value        | Source    |
|--------------------------------------------|--------------|-----------|
| Absolute Oral Bioavailability              | ~91%         | [3][4][5] |
| Protein Binding                            | 70-90%       | [3][4]    |
| Half-life (Adults)                         | ~12 hours    | [3][5]    |
| Peak Plasma Concentration<br>(Cmax) - Oral | 2.2 mcg/mL   | [3]       |
| Peak Plasma Concentration<br>(Cmax) - IV   | 3.0 mcg/mL   | [3]       |
| Area Under the Curve (AUC) -<br>Oral       | 25.6 mg⋅hr/L | [3]       |
| Area Under the Curve (AUC) -               | 29.2 mg·hr/L | [3]       |
| Volume of Distribution (Vd)                | 67-80 L      | [3]       |

Table 4: Analytical Method Validation for Tedizolid Quantification by HPLC



| Parameter                            | Value                                       | Source |
|--------------------------------------|---------------------------------------------|--------|
| Linearity Range                      | 0.025 - 10.0 μg/mL (R <sup>2</sup> > 0.999) | [6]    |
| Lower Limit of Quantification (LLOQ) | 0.025 μg/mL                                 | [6]    |
| Lower Limit of Detection (LLOD)      | 0.01 μg/mL                                  | [6]    |
| Intra-assay Accuracy                 | 99.2% - 107.0%                              | [6]    |
| Inter-assay Accuracy                 | 99.2% - 107.7%                              | [6]    |
| Intra-assay Precision                | 0.5% - 3.2% (17.0% at LLOQ)                 | [6]    |
| Inter-assay Precision                | 0.3% - 4.1% (15.3% at LLOQ)                 | [6]    |
| Extraction Recovery                  | 100.4% - 114.1%                             | [6]    |

## **Experimental Protocols**

Detailed methodologies for key experiments involving Tedizolid are outlined below.

## Quantification of Tedizolid in Human Serum by HPLC-Fluorescence

This method was developed for measuring Tedizolid concentrations in human serum for clinical applications.[6]

- Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
- Column: 5 μm octadecyl silane hypersil column (150 mm × 4.6 mm).[6]
- Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol in a 60:40 ratio, with the pH adjusted to 7.0.[6]
- Detection: Excitation wavelength of 300 nm and an emission wavelength of 340 nm.[6]



 Retention Times: The average retention times for Tedizolid and the internal standard were approximately 12.9 and 8.8 minutes, respectively.[6]

## In Vitro Time-Kill Kinetics Assay

This protocol is used to evaluate the time-kill kinetics of Tedizolid against M. abscessus and M. avium.[7]

- Bacterial Culture: Bacteria are cultured in 10 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.05% Tween 80. For M. avium, the medium is supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[7]
- Tedizolid Concentrations: A range of Tedizolid concentrations from 0.25× to 32× the Minimum Inhibitory Concentration (MIC) are tested, along with a growth control.[7]
- Inoculum: A bacterial inoculum of approximately 10<sup>5</sup>–10<sup>6</sup> colony-forming units (cfu)/mL is used.
- Incubation: Cultures are incubated at 30°C for M. abscessus or 37°C for M. avium with constant shaking.[7]
- Timepoints: Samples are collected at predetermined timepoints, including days 0, 1, 2, 3, 4, 5, 7, 14, and 21 for M. abscessus, with an additional day 28 for M. avium.[7]

# In Vivo Murine Model of Foreign Body-Associated Osteomyelitis

This animal model is used to assess the efficacy of Tedizolid in a complex infection setting.[8]

- Animal Model: A model of experimental foreign body-associated osteomyelitis in rats.
- Tedizolid Dosing: Tedizolid is administered at 30 mg/kg intraperitoneally once daily. This
  dosage is selected to simulate the free area under the concentration-time curve (AUC)
  observed in humans after a 200 mg dose.[8]
- Treatment Duration: The treatment is administered for 14 days.[8]



• Comparator Arms: The study may include comparator arms such as vancomycin (50 mg/kg intraperitoneally twice daily) and rifampin (25 mg/kg intraperitoneally twice daily).[8]

## **Mechanism of Action and Workflow Diagrams**

The following diagrams illustrate the mechanism of action of Tedizolid and a typical analytical workflow.

### **Mechanism of Action of Tedizolid**

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[4][9][10] It acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[5] [11] This binding occurs at the peptidyl transferase center (PTC) and prevents the formation of the 70S initiation complex, a critical step in protein synthesis.[9][11] This ultimately halts bacterial growth and replication.[9] Tedizolid's modified side chain provides a higher potency and activity against some linezolid-resistant strains.[5]



Click to download full resolution via product page

Caption: Mechanism of action of Tedizolid in bacterial protein synthesis inhibition.

## **Prodrug Activation and Metabolism Workflow**



Tedizolid is administered as the prodrug Tedizolid phosphate, which is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases.[1][2] The majority of Tedizolid is then metabolized in the liver to an inactive sulphate conjugate prior to excretion.[4]



Click to download full resolution via product page

Caption: Activation and metabolism pathway of Tedizolid phosphate.

## **Analytical Workflow for Tedizolid Quantification**

A typical workflow for the quantification of Tedizolid in biological samples using an internal standard like **Tedizolid-13C,d3** involves sample preparation, chromatographic separation, and mass spectrometric detection.





Click to download full resolution via product page

Caption: General workflow for the quantification of Tedizolid using an internal standard.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Tedizolid | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant grampositive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 10. merckconnect.com [merckconnect.com]
- 11. "Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections." PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tedizolid-13C,d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419022#tedizolid-13c-d3-certificate-of-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com